[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol is a chemical compound classified as an intermediate in the synthesis of antiviral drugs, particularly related to Abacavir, which is used in the treatment of HIV. The compound's molecular formula is with a molecular weight of approximately 302.16 g/mol. It is also recognized by its CAS number, 172015-79-1, and is often available in its hydrochloride form for laboratory use .
This compound falls under the category of antiviral reference standards and is primarily used in pharmaceutical research and development. It serves as an impurity reference material, aiding in the quality control of antiviral formulations . The compound's classification as an impurity highlights its significance in ensuring the safety and efficacy of drug products.
The synthesis of [4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol typically involves multi-step organic reactions that include:
The synthesis may require specific reagents and conditions, such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. The process often utilizes techniques such as chromatography for purification and characterization methods like NMR (Nuclear Magnetic Resonance) spectroscopy for structural confirmation .
[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol participates in various chemical reactions typical for purine derivatives:
These reactions are influenced by factors such as solvent choice, temperature, and pH levels, which can significantly affect reaction rates and product yields .
The mechanism of action for [4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol primarily relates to its role as an intermediate in antiviral drug synthesis. As an analog of purine nucleosides, it may interfere with viral replication processes by mimicking natural substrates required for nucleic acid synthesis.
Research indicates that compounds like this one can inhibit viral enzymes by competing with natural substrates, ultimately preventing viral proliferation .
The primary applications of [4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol include:
This compound plays a critical role in advancing antiviral therapies and ensuring drug safety through rigorous testing protocols .
The cyclopentene ring chirality critically influences biological activity. Efficient synthesis targets the cis-(1S,4R) configuration exclusively:
Table 1: Comparative Stereoselective Synthesis Routes
| Strategy | Key Step/Reagent | ee (%) | Overall Yield (%) | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Chiral Pool/Inversion | Mitsunobu inversion | >98 | 25-30 | High ee, established chemistry | Low yield, multiple steps |
| Asymmetric Dihydroxylation | Sharpless AD-mix-β | >99 | ~45 | High ee and yield, convergent | Requires handling of osmium catalyst |
| Enzymatic Resolution | CAL-B lipase | >99 | ~40 (from racemate) | Excellent selectivity, green solvent | Max 50% yield, requires racemic input |
Regioselective N9-alkylation of the purine is essential to avoid inactive N7-regioisomers:
Conversion to the hydrochloride salt (C₁₁H₁₃Cl₂N₅O, MW 302.16 g/mol, CAS 172015-79-1) enhances stability and crystallinity [9]:
Table 2: Hydrochloride Salt Crystallization Methods and Outcomes
| Method | Solvent System | HCl Source | Crystal Form | Yield (%) | Key Characteristics |
|---|---|---|---|---|---|
| Solution Crystallization | Anhydrous Ethanol/Methanol | Conc. HCl (aq) or 4M in Dioxane | Form I | 85-90 | Well-defined needles/high crystallinity/stable |
| Anti-Solvent Precipitation | Acetone/THF + Heptane/MTBE | Gaseous HCl or IPA-HCl | Initially Amorphous | 90-95 | Requires slurry conversion to Form I for stability |
| Vapor Diffusion | Methanol/Acetone | HCl (g) | Form I (Single Crystals) | <50 | Excellent for XRD analysis/low scalability |
Minimizing environmental impact requires integrating green chemistry principles throughout the synthesis:
Table 3: Green Chemistry Metrics Comparison for Key Steps
| Process Step | Traditional Method (PMI) | Green Alternative (PMI) | Key Improvement | Principle Addressed |
|---|---|---|---|---|
| Cyclopentene Alkylation | DMF, 40 L/kg (N9-product) | THF, 12 L/kg | Solvent substitution (Class 2 → Class 3), volume reduction | Safer Solvents, Waste Prevention |
| Mitsunobu Reagents | DIAD/PPh₃ (stoichiometric) | (Developing Pd catalysis) | Eliminates stoichiometric reagents & PPh₃O waste | Atom Economy, Less Hazardous Synthesis |
| Salt Crystallization | Ethanol/Heptane, 30 L/kg | 2-MeTHF/Water, 18 L/kg | Renewable solvent, aqueous workup enabled | Renewable Feedstocks, Safer Solvents |
| Chiral Synthesis | Chiral Pool (8 steps, AE=35%) | Sharpless AD (5 steps, AE=55%) | Fewer steps, higher atom economy (AE) | Catalysis (Enzymatic/Chemical), Atom Economy |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: